molecular formula C12H14N2O2 B13213613 6-Methoxy-2-(propan-2-yl)-1,2-dihydrophthalazin-1-one

6-Methoxy-2-(propan-2-yl)-1,2-dihydrophthalazin-1-one

Cat. No.: B13213613
M. Wt: 218.25 g/mol
InChI Key: VFJDCHIZPOFPLT-UHFFFAOYSA-N
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Description

6-Methoxy-2-(propan-2-yl)-1,2-dihydrophthalazin-1-one is a chemical compound that belongs to the class of heterocyclic compounds It is characterized by a phthalazinone core structure with a methoxy group at the 6-position and an isopropyl group at the 2-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Methoxy-2-(propan-2-yl)-1,2-dihydrophthalazin-1-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 6-methoxyphthalic anhydride with isopropylamine, followed by cyclization to form the desired phthalazinone structure. The reaction conditions often include the use of solvents such as ethanol or acetic acid and may require heating to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

6-Methoxy-2-(propan-2-yl)-1,2-dihydrophthalazin-1-one can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The carbonyl group in the phthalazinone ring can be reduced to form a hydroxyl group.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.

    Reduction: Reagents such as sodium borohydride or lithium aluminum hydride can be used under mild conditions.

    Substitution: Reagents such as alkyl halides or acyl chlorides can be used in the presence of a base such as sodium hydroxide.

Major Products Formed

    Oxidation: Formation of 6-hydroxy-2-(propan-2-yl)-1,2-dihydrophthalazin-1-one.

    Reduction: Formation of 6-methoxy-2-(propan-2-yl)-1,2-dihydrophthalazin-1-ol.

    Substitution: Formation of various substituted phthalazinone derivatives depending on the substituent introduced.

Scientific Research Applications

6-Methoxy-2-(propan-2-yl)-1,2-dihydrophthalazin-1-one has several scientific research applications, including:

    Medicinal Chemistry: It is investigated for its potential as a pharmacophore in the development of new drugs, particularly for its anti-inflammatory and antimicrobial properties.

    Materials Science: It is explored for its potential use in the synthesis of novel materials with unique electronic and optical properties.

    Biological Studies: It is used as a probe in biochemical assays to study enzyme interactions and cellular pathways.

Mechanism of Action

The mechanism of action of 6-Methoxy-2-(propan-2-yl)-1,2-dihydrophthalazin-1-one involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit certain enzymes or receptors involved in inflammatory pathways, thereby exerting its anti-inflammatory effects. The exact molecular targets and pathways can vary depending on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    6-Methoxyphthalazin-1-one: Lacks the isopropyl group at the 2-position.

    2-(Propan-2-yl)phthalazin-1-one: Lacks the methoxy group at the 6-position.

    6-Hydroxy-2-(propan-2-yl)-1,2-dihydrophthalazin-1-one: Has a hydroxyl group instead of a methoxy group at the 6-position.

Uniqueness

6-Methoxy-2-(propan-2-yl)-1,2-dihydrophthalazin-1-one is unique due to the presence of both the methoxy and isopropyl groups, which can influence its chemical reactivity and biological activity. The combination of these functional groups can enhance its potential as a versatile scaffold for drug development and materials science applications.

Properties

Molecular Formula

C12H14N2O2

Molecular Weight

218.25 g/mol

IUPAC Name

6-methoxy-2-propan-2-ylphthalazin-1-one

InChI

InChI=1S/C12H14N2O2/c1-8(2)14-12(15)11-5-4-10(16-3)6-9(11)7-13-14/h4-8H,1-3H3

InChI Key

VFJDCHIZPOFPLT-UHFFFAOYSA-N

Canonical SMILES

CC(C)N1C(=O)C2=C(C=C(C=C2)OC)C=N1

Origin of Product

United States

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